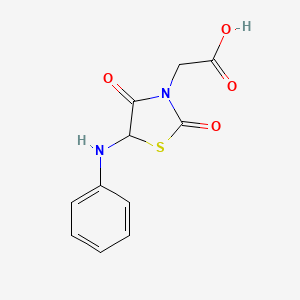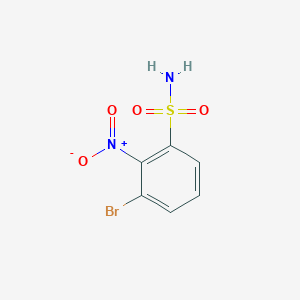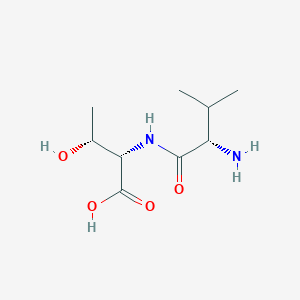![molecular formula C18H17F3N2O2S B2701475 2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-29-0](/img/structure/B2701475.png)
2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to improve biological activity . The compound also contains a benzamido group and a thiophene ring, which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is generally stable under a variety of conditions, but can participate in certain types of reactions . The benzamido group and the thiophene ring can also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and stability .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through coupling processes involving diazo compounds and esters. These studies have led to the development of derivatives like pyrazole, isoxazole, pyrimidine, and others, indicating the compound's role in producing a variety of nitrogen nucleophiles (Mohareb et al., 2004).
Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Another study highlighted the dearomatising cyclisation of thiophene-3-carboxamides, leading to the formation of pyrrolinones and azepinones. This process demonstrates the compound's utility in generating structurally diverse molecules with potential biological activities (Clayden et al., 2004).
Biological Activity and Molecular Design
Antimicrobial and Antiparasitic Activities : Some derivatives synthesized from related compounds have been tested for antimicrobial and antiparasitic activities. This research indicates potential therapeutic applications for these molecules (De et al., 2009).
Synthesis and Evaluation of Azomethine Derivatives : Targeted synthesis and analysis of azomethine derivatives have shown potential biological activities, suggesting their applicability in medical chemistry and pharmaceutical science. This research underscores the compound's relevance in the design of biologically active substances (Chiriapkin et al., 2021).
Molecular Docking and Structure Activity Relationship
Cholinesterase Inhibitors : Thiophene-2-carboxamide Schiff base derivatives have been explored as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase. This study involves synthesis, structure-activity relationship, and molecular docking, highlighting the compound's significance in addressing neurological disorders (Kausar et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)11-6-4-5-10(9-11)16(25)23-17-14(15(22)24)12-7-2-1-3-8-13(12)26-17/h4-6,9H,1-3,7-8H2,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJRTKZVUEXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)


![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)


![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)



![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)
![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)
![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)